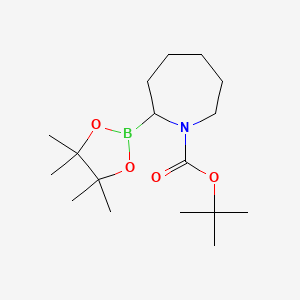
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is a chemical compound with the molecular formula C17H32BNO4. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and an azepane ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate typically involves the reaction of tert-butyl azepane-1-carboxylate with a boron-containing reagent such as tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is typically maintained between 0°C and room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality and high yield. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: Boronic acids are the primary products.
Reduction: Boranes are the main products.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate involves its ability to participate in various chemical reactions, particularly those involving the boron atom. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The azepane ring provides additional stability and reactivity, allowing the compound to interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is unique due to its combination of a boron-containing dioxaborolane ring and an azepane ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .
Eigenschaften
Molekularformel |
C17H32BNO4 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-12-10-8-9-11-13(19)18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3 |
InChI-Schlüssel |
IECFSTHPXOGJTK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


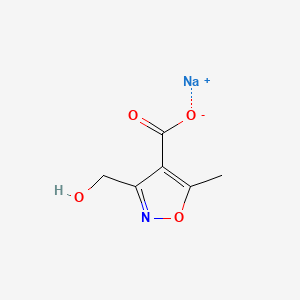
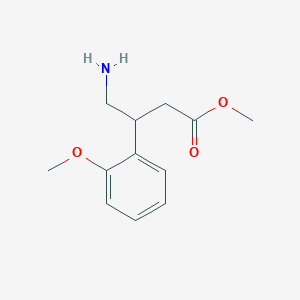
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
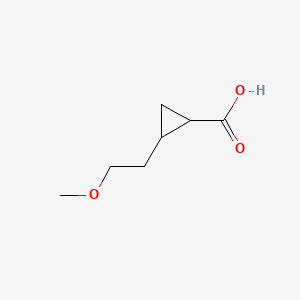

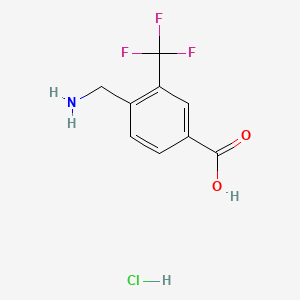
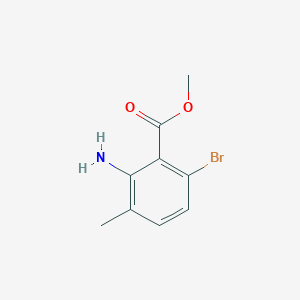
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
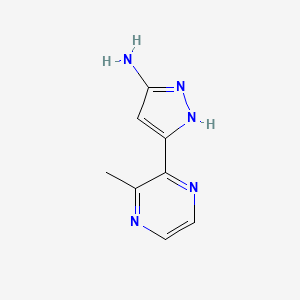
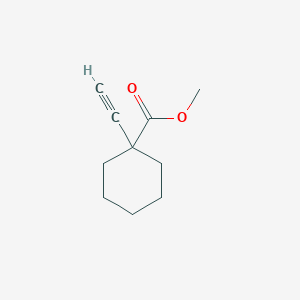
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
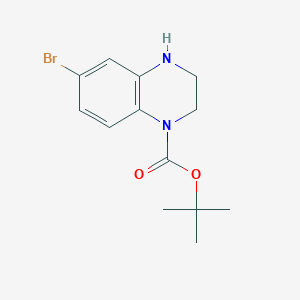
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
